molecular formula C9H11N3O B13844814 N'-anilino-2-oxopropanimidamide

N'-anilino-2-oxopropanimidamide

Cat. No.: B13844814
M. Wt: 177.20 g/mol
InChI Key: WFBLARNTYZWANF-UHFFFAOYSA-N
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Description

N'-anilino-2-oxopropanimidamide is an organic compound characterized by a propanimidamide backbone substituted with an anilino group at the N' position and a ketone at the 2-oxo position. The compound’s reactivity and stability are influenced by the electron-donating anilino group and the polar oxo moiety, which may facilitate hydrogen bonding or coordination chemistry .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

N'-anilino-2-oxopropanimidamide

InChI

InChI=1S/C9H11N3O/c1-7(13)9(10)12-11-8-5-3-2-4-6-8/h2-6,11H,1H3,(H2,10,12)

InChI Key

WFBLARNTYZWANF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=NNC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-anilino-2-oxopropanimidamide typically involves the reaction of aniline with a suitable precursor. One common method is the nitration-reduction pathway, where benzene is first nitrated to form nitrobenzene, which is then reduced to aniline. The aniline is then reacted with a propanimidamide precursor under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of N’-anilino-2-oxopropanimidamide often involves large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of transition-metal catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-anilino-2-oxopropanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines .

Scientific Research Applications

N’-anilino-2-oxopropanimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-anilino-2-oxopropanimidamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities among N'-anilino-2-oxopropanimidamide and related compounds:

Compound Name CAS No. Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Differences from Target Compound
This compound Not Provided C₉H₁₁N₃O Anilino, oxopropanimidamide ~177.2 Reference compound
2-Cyano-N-[(methylamino)carbonyl]acetamide 6972-77-6 C₅H₇N₃O₂ Cyano, methylamino carbonyl, acetamide 157.13 Cyano group enhances reactivity and acidity
N-(2-anilino-1-methyl-2-oxoethyl)-2-(benzoylamino)benzamide 1008080-38-3 C₂₃H₂₂N₄O₃ Benzamide, methyl-oxoethyl, anilino 402.45 Increased lipophilicity due to benzoyl group
N'-(2-hydroxyanilino)-N-[(6-oxocyclohexa-2,4-dien-1-ylidene)amino]benzenecarboximidamide 2491-46-5 C₁₉H₁₈N₄O₂ Hydroxyanilino, cyclohexadienone 346.38 Hydroxyl group improves aqueous solubility
N'-anilino-N-quinolin-2-yliminophenanthrene-1-carboximidamide 143188-19-6 C₂₈H₂₁N₅ Quinoline, phenanthrene, anilino 451.50 Extended aromaticity for enhanced conjugation

Physicochemical Properties

  • Solubility: The hydroxyanilino substituent in 2491-46-5 likely increases water solubility compared to the parent compound due to hydrogen bonding . The benzoyl group in 1008080-38-3 enhances lipophilicity, reducing aqueous solubility but improving membrane permeability . The cyano group in 6972-77-6 may lower solubility in polar solvents due to its electron-withdrawing nature .
  • Reactivity: 143188-19-6’s quinoline and phenanthrene moieties enable π-π stacking and fluorescence, useful in materials science .

Key Research Findings

  • Electronic Effects: Electron-withdrawing groups (e.g., cyano in 6972-77-6) reduce basicity, while electron-donating groups (e.g., hydroxy in 2491-46-5) enhance nucleophilicity .
  • Stability : Aromatic substituents (e.g., in 143188-19-6 ) improve thermal stability but may complicate synthetic purification .

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